![molecular formula C24H29BrN2O9 B5226495 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate](/img/structure/B5226495.png)
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a multistep reaction process.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. These include further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and determination of its safety and efficacy. Additionally, future studies could focus on the development of analogs of this compound with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Further research is needed to determine its safety and efficacy and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves a multistep reaction process. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperazine in the presence of an acid catalyst to form 1-(4-bromo-3-methoxybenzyl)piperazine. The second step involves the reaction of 1-(4-bromo-3-methoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine with oxalic acid to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate.
Scientific Research Applications
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has shown potential therapeutic applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[4-[(4-bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-11-15(5-6-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQLLFFHZSUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.